molecular formula C9H12BrN B1341968 2-(4-Bromophenyl)-N-methylethanamine CAS No. 725683-06-7

2-(4-Bromophenyl)-N-methylethanamine

Cat. No. B1341968
CAS RN: 725683-06-7
M. Wt: 214.1 g/mol
InChI Key: CJLDHHONSQXJTC-UHFFFAOYSA-N
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Description

“2-(4-Bromophenyl)-N-methylethanamine” is a chemical compound that belongs to the class of organic compounds known as bromophenyls . It contains a bromophenyl group, which is a phenyl ring substituted with a bromine atom .

Scientific Research Applications

Synthesis of Triarylpyrimidines

2-(4-Bromophenyl)-N-methylethanamine is used in the synthesis of triarylpyrimidines. The key intermediate 2,4,6-tris(4-bromophenyl)pyrimidine was obtained in good yield by base-promoted condensation between 1,3-di(4-bromophenyl)propen-3-one and 4-bromobenzamidine benzensulfonate . This compound is expected to show strong DNA binding affinity .

Synthesis of Pyrazinoisoquinoline Derivatives

This compound is used in the synthesis of pyrazinoisoquinoline derivatives . These derivatives have various applications in medicinal chemistry due to their diverse biological activities.

Synthesis of N-2-(4-bromophenyl)ethyl Chloroacetamide

2-(4-Bromophenyl)-N-methylethanamine is also used in the synthesis of N-2-(4-bromophenyl)ethyl chloroacetamide . This compound has potential applications in pharmaceutical research.

Synthesis of Alkyl Arylamino Sufides

This compound is used in the synthesis of alkyl arylamino sufides employing elemental sulfur and various halides . These compounds have potential applications in organic synthesis.

Antimicrobial Applications

2-(4-Bromophenyl)-N-methylethanamine derivatives have been studied for their antimicrobial activities . These compounds could potentially be used to combat drug resistance by pathogens.

Anticancer Applications

Derivatives of 2-(4-Bromophenyl)-N-methylethanamine have also been studied for their anticancer activities . These compounds could potentially be used to combat drug resistance in cancerous cells.

properties

IUPAC Name

2-(4-bromophenyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLDHHONSQXJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593169
Record name 2-(4-Bromophenyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-N-methylethanamine

CAS RN

725683-06-7
Record name 2-(4-Bromophenyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(4-bromophenyl)ethyl](methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Using a procedure analogous to that used to prepare 22B, 23A (1.6 g, 7.0 mmol) was reduced with borane in THF to yield 23B (1.45 g, 97%) as a clear oil. MS (ESI) m/z 214.22/216.22 (M+H)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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